4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride
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Overview
Description
“4-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride” is a chemical compound with the formula C13H17NO2・HCl . It is produced by KISHIDA CHEMICAL CO., LTD . The compound has a molecular weight of 255.74 .
Molecular Structure Analysis
The molecular structure of “4-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride” consists of a benzofuran ring and a piperidine ring . The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring. The piperidine ring is a six-membered ring with one nitrogen atom .Scientific Research Applications
Receptor Ligand Research
4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride has been extensively studied as a potent ligand for σ-receptors. Research by Maier and Wünsch (2002) detailed the synthesis of a series of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], including the 4-Methoxy variant, which displayed high affinity for σ1-receptors. The compounds were found to interact significantly with σ1-receptors in the low nanomolar range, indicating their potential as σ-receptor ligands in pharmacological contexts (Maier & Wünsch, 2002).
Pharmacological Characterization
In a study conducted by Wiese et al. (2009), the pharmacology and metabolism of 4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] were evaluated, revealing its potent σ1 receptor ligand nature with extraordinarily high σ1/σ2 selectivity. The study also highlighted the compound's metabolic stability and potential in treating neuropathic pain, making it a candidate for further pharmacological investigations (Wiese et al., 2009).
Radiotracer Development
The compound's potential as a positron emission tomography (PET) radiotracer was explored by Maisonial et al. (2012), where its derivatives showed promising properties as central σ1 receptor ligands. This research underscores the compound's utility in advanced imaging techniques for neurological research (Maisonial et al., 2012).
Drug Discovery and Development
The compound's scaffold has been used in the discovery and development of novel drugs. Varasi et al. (2011) identified new spiro[chromane-2,4'-piperidine] and spiro[benzofuran-2,4'-piperidine] hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors, indicating the compound's relevance in the development of anticancer drugs (Varasi et al., 2011).
Structural and Spectral Studies
Reddy et al. (2013) incorporated spiro-piperidine units in synthetic bacteriochlorins to tailor the spectral properties and polarity of near-infrared absorbers, showcasing the compound's application in structural and spectral studies (Reddy et al., 2013).
Mechanism of Action
Target of Action
The primary target of 4-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride is the σ1 receptor . This receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor. In the central nervous system, it is involved in pain perception, memory, and mood regulation.
Mode of Action
4-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride is a potent σ1 receptor ligand with extraordinarily high σ1/σ2 selectivity (>1100) . . The compound’s interaction with its target leads to changes in cellular calcium levels, which can affect various cellular functions.
Pharmacokinetics
The compound is rapidly metabolized by liver microsomes . Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products . Studies with seven recombinant cytochrome P450 isoenzymes revealed that CYP3A4 produced all the metabolites identified .
Result of Action
The compound displayed analgesic activity against neuropathic pain in the capsaicin pain model (53% analgesia at 16 mg/kg), indicating that it is a σ1 receptor antagonist . This suggests that the compound could have potential therapeutic applications in the treatment of neuropathic pain.
Action Environment
The action of 4-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, the metabolic activity of the compound can be affected by the presence of other drugs that inhibit or induce CYP3A4, the enzyme responsible for its metabolism .
Safety and Hazards
properties
IUPAC Name |
7-methoxyspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-15-12-4-2-3-11-10(12)9-16-13(11)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUKVOWGNZMXDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1COC23CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride |
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